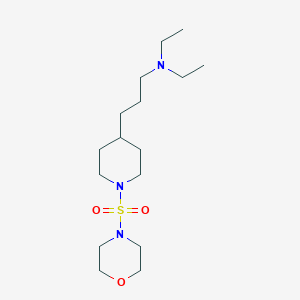![molecular formula C14H22F3N3O2S B6967224 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine](/img/structure/B6967224.png)
1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine is a synthetic organic compound that belongs to the class of piperidine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for drug development
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine typically involves multiple steps:
Formation of the Pyrazole Ring: The pyrazole ring can be synthesized through the reaction of hydrazines with 1,3-diketones under acidic or basic conditions.
Introduction of the Trifluoromethyl Group: The trifluoromethyl group can be introduced using reagents such as trifluoromethyl iodide or trifluoromethyl sulfonic acid.
Formation of the Piperidine Ring: The piperidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
Análisis De Reacciones Químicas
Types of Reactions
1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or electrophiles like alkyl halides.
Major Products Formed
The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may lead to the formation of alcohols or amines.
Aplicaciones Científicas De Investigación
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential as a drug candidate for various diseases.
Industry: Used in the development of agrochemicals and other industrial products.
Mecanismo De Acción
The mechanism of action of 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine would depend on its specific biological target. Generally, such compounds may interact with enzymes, receptors, or other proteins, leading to modulation of biological pathways. The presence of the trifluoromethyl group can enhance the compound’s binding affinity and metabolic stability.
Comparación Con Compuestos Similares
Similar Compounds
- 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine
- 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]pyrrolidine
- 1-(2-Methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]morpholine
Uniqueness
This compound is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds. The presence of the piperidine ring, trifluoromethyl group, and pyrazole ring makes it a versatile compound for various applications.
Propiedades
IUPAC Name |
1-(2-methylbutylsulfonyl)-3-[3-(trifluoromethyl)pyrazol-1-yl]piperidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H22F3N3O2S/c1-3-11(2)10-23(21,22)19-7-4-5-12(9-19)20-8-6-13(18-20)14(15,16)17/h6,8,11-12H,3-5,7,9-10H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XNEGNULDXBCCKK-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)CS(=O)(=O)N1CCCC(C1)N2C=CC(=N2)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H22F3N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.41 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![[1-(1,2,3,4-Tetrahydronaphthalen-2-ylmethyl)piperidin-3-yl]methanol](/img/structure/B6967141.png)
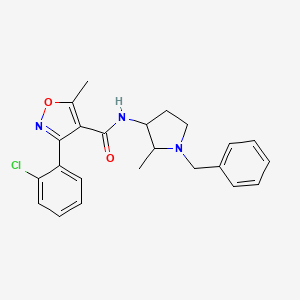
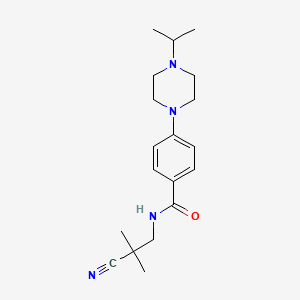
![N-(imidazo[2,1-b][1,3]thiazol-6-ylmethyl)-1-methyl-2-(1-methylpyrazol-4-yl)-6-oxopiperidine-3-carboxamide](/img/structure/B6967182.png)
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-3-yl]ethanone](/img/structure/B6967186.png)
![3-(2-Ethoxyethyl)-[1,3]oxazolo[4,5-b]pyridin-2-one](/img/structure/B6967189.png)
![2-(2,3-Dihydro-1-benzofuran-5-yl)-1-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]ethanone](/img/structure/B6967195.png)
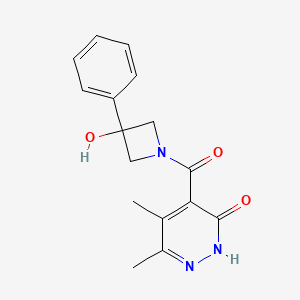
![(5-Methylfuro[3,2-b]pyridin-2-yl)-[4-[(1,3,5-trimethylpyrazol-4-yl)methyl]piperazin-1-yl]methanone](/img/structure/B6967211.png)
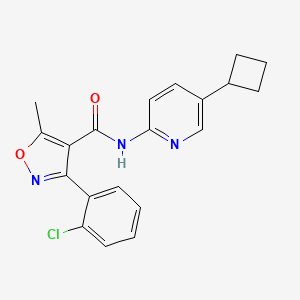
![1-[5-[4-[(1,3,5-Trimethylpyrazol-4-yl)methyl]piperazine-1-carbonyl]thiophen-2-yl]ethanone](/img/structure/B6967218.png)
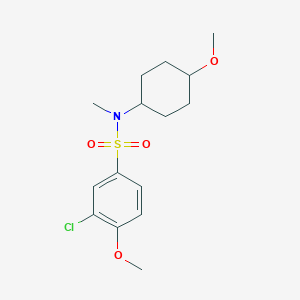
![[1-[(1'R,4S)-spiro[2,3-dihydrochromene-4,2'-cyclopropane]-1'-carbonyl]azetidin-3-yl] N-propan-2-ylcarbamate](/img/structure/B6967230.png)
